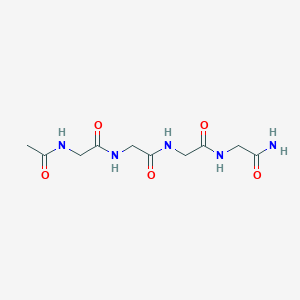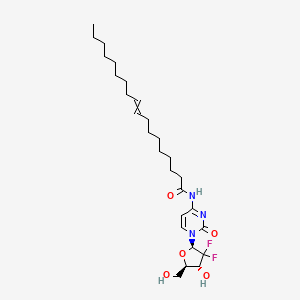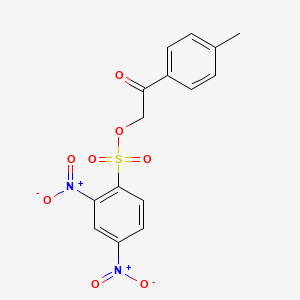
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate is a complex organic compound that features both aromatic and sulfonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-methylacetophenone and 2,4-dinitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylacetophenone is reacted with 2,4-dinitrobenzenesulfonyl chloride under anhydrous conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in a solvent like methanol.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Products include substituted sulfonates.
Reduction: Products include amines.
Oxidation: Products include carboxylic acids.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate involves:
Molecular Targets: The compound can interact with nucleophiles due to the presence of the sulfonate group.
Pathways: The nitro groups can undergo reduction, leading to the formation of amines, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrobenzenesulfonate: Shares the sulfonate and nitro groups but lacks the 4-methylphenyl and oxoethyl groups.
4-Methylacetophenone: Contains the 4-methylphenyl group but lacks the sulfonate and nitro groups.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns compared to its similar compounds.
Propriétés
Numéro CAS |
518068-74-1 |
|---|---|
Formule moléculaire |
C15H12N2O8S |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C15H12N2O8S/c1-10-2-4-11(5-3-10)14(18)9-25-26(23,24)15-7-6-12(16(19)20)8-13(15)17(21)22/h2-8H,9H2,1H3 |
Clé InChI |
IKXHCACQQRVXGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


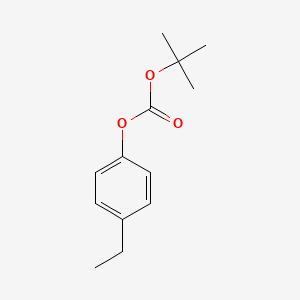
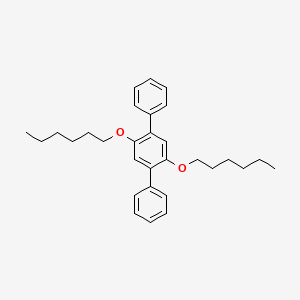
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
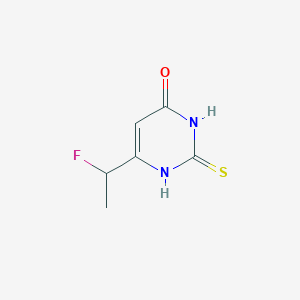
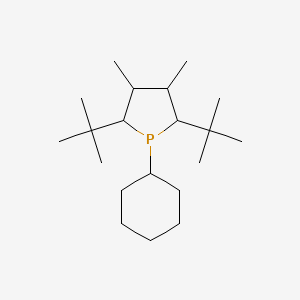
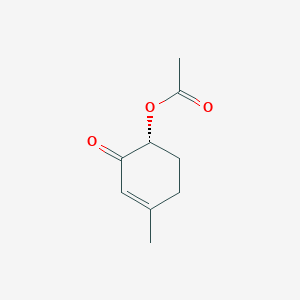
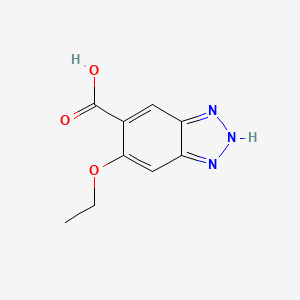
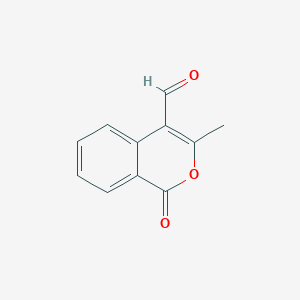
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
